Arachidic Acid N-Hydroxysuccinimide Ester
Overview
Description
Arachidic Acid N-Hydroxysuccinimide Ester is a lipid compound composed of a saturated fatty acid with a 20-carbon chain and a terminal N-Hydroxysuccinimide ester. This compound is known for its ability to label primary amines of proteins, amine-modified oligonucleotides, and other amine-containing molecules . It is widely used in research for its unique properties and applications.
Mechanism of Action
Target of Action
Arachidic Acid N-Hydroxysuccinimide Ester (AHSNE) is a lipid comprised of a saturated fatty acid with a 20-carbon chain with a terminal NHS ester . The primary targets of AHSNE are the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules . These targets play crucial roles in various biological processes, including protein function and gene expression.
Mode of Action
AHSNE interacts with its targets through its NHS ester group, which can react with primary amines to form stable amide bonds . This reaction results in the labeling of the target molecules with arachidic acid, a long-chain fatty acid. This modification can influence the properties of the target molecules, potentially affecting their function or interactions with other molecules.
Biochemical Pathways
The specific biochemical pathways affected by AHSNE depend on the nature of the target molecules. For example, if the target is a protein, the attachment of arachidic acid could affect the protein’s structure and function, potentially influencing the biochemical pathways in which the protein is involved. The exact pathways affected would need to be determined experimentally for each specific target .
Result of Action
The molecular and cellular effects of AHSNE’s action depend on the specific targets and their roles in the cell. By labeling primary amines on proteins and other molecules, AHSNE could potentially alter their properties and functions. This could have a range of effects, from changes in molecular interactions and signaling pathways to alterations in cellular behavior .
Action Environment
The action, efficacy, and stability of AHSNE can be influenced by various environmental factors. For example, the presence of water or air moisture can lead to hydrolysis of NHS esters, potentially reducing their reactivity . Additionally, factors such as pH and temperature can also affect the stability and reactivity of AHSNE. Therefore, careful control of the environment is important when using AHSNE for bioconjugation or other applications .
Biochemical Analysis
Biochemical Properties
Arachidic Acid N-Hydroxysuccinimide Ester is known for its potential as an acid-base catalyst, facilitating the formation of novel bonds between molecules . The NHS ester can be used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules .
Molecular Mechanism
The molecular mechanism of this compound involves its NHS ester group, which can react with primary amines in proteins and other biomolecules . This can lead to the formation of covalent bonds, resulting in the modification of these molecules .
Temporal Effects in Laboratory Settings
Nhs esters are generally sensitive to hydrolysis, which can affect their stability and long-term effects .
Metabolic Pathways
This compound is derived from arachidic acid, a saturated fatty acid abundant in various natural sources such as vegetable oils and animal fats
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Arachidic Acid N-Hydroxysuccinimide Ester typically involves the esterification of arachidic acid with N-Hydroxysuccinimide. This reaction is often facilitated by coupling reagents such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in an anhydrous solvent . The reaction conditions usually require a controlled temperature and an inert atmosphere to prevent hydrolysis and ensure high yield.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to maintain consistency and purity. The product is then purified through techniques such as recrystallization or chromatography to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions: Arachidic Acid N-Hydroxysuccinimide Ester undergoes various chemical reactions, including:
Substitution Reactions: The N-Hydroxysuccinimide ester group can react with primary amines to form stable amide bonds.
Catalytic Reactions: It can act as an acid-base catalyst, facilitating the formation of novel bonds between molecules.
Common Reagents and Conditions:
Major Products Formed: The primary product formed from the reaction of this compound with amines is an amide bond, which is stable and useful in various biochemical applications .
Scientific Research Applications
Arachidic Acid N-Hydroxysuccinimide Ester has garnered significant attention in scientific research due to its versatile applications:
Comparison with Similar Compounds
N-Hydroxysuccinimide Esters: These compounds share the reactive ester group and are used for similar applications in bioconjugation and labeling.
Acrylic Acid N-Hydroxysuccinimide Ester: Used in the synthesis of hydrogels and other polymeric materials.
Uniqueness: Arachidic Acid N-Hydroxysuccinimide Ester is unique due to its long 20-carbon chain, which imparts specific properties such as increased hydrophobicity and stability. This makes it particularly useful in applications requiring long-chain fatty acids .
Biological Activity
Arachidic Acid N-Hydroxysuccinimide Ester (AHSNE) is a lipid compound characterized by a saturated fatty acid with a 20-carbon chain, linked to an N-hydroxysuccinimide (NHS) ester. This compound has gained attention in biochemical research due to its ability to label primary amines in proteins and other biomolecules, facilitating various applications in bioconjugation and drug development.
AHSNE operates primarily through its NHS ester group, which reacts with primary amines to form stable amide bonds. This reaction is crucial for the following biological activities:
- Protein Labeling : AHSNE can covalently attach to proteins, altering their structural and functional properties, which can influence various biochemical pathways.
- Bioconjugation : The ability to form stable bonds with amine-containing molecules makes AHSNE a valuable tool in creating bioconjugates for therapeutic and diagnostic applications.
Biochemical Pathways
The biological activity of AHSNE is closely linked to the arachidonic acid (AA) metabolic pathway. Arachidonic acid is a precursor for various bioactive lipids involved in inflammatory responses, cardiovascular function, and cell signaling. The interaction of AHSNE with proteins involved in these pathways can lead to significant changes in cellular behavior and signaling cascades.
Pathway | Role of AHSNE |
---|---|
Inflammatory Response | Modifies proteins involved in inflammation |
Cardiovascular Health | Alters signaling pathways related to vascular function |
Cell Signaling | Influences interactions between signaling molecules |
Environmental Influences
The efficacy of AHSNE can be affected by environmental factors such as moisture and temperature. Hydrolysis of NHS esters can occur in the presence of water, reducing their reactivity. Therefore, optimal storage and handling conditions are critical for maintaining the stability of AHSNE in laboratory settings.
Study 1: Protein Interaction and Labeling
In a study examining the use of AHSNE for protein labeling, researchers demonstrated that the compound effectively modified bovine serum albumin (BSA), enhancing its binding properties in drug delivery systems. The covalent attachment resulted in improved stability and retention of BSA in biological assays, suggesting potential applications in therapeutic formulations.
Study 2: Impact on Inflammatory Mediators
Another investigation focused on the interaction of AHSNE with proteins involved in the arachidonic acid pathway. The study found that AHSNE-modified proteins exhibited altered enzymatic activity related to prostaglandin synthesis, indicating that AHSNE could modulate inflammatory responses at the molecular level.
Research Findings
Recent studies have highlighted the versatility of AHSNE in various biochemical applications:
- Bioconjugation Efficiency : Research indicates that AHSNE demonstrates high efficiency in forming stable conjugates with primary amines compared to other NHS esters.
- Stability and Reactivity : The long carbon chain of arachidic acid enhances the hydrophobicity and stability of the conjugates formed with AHSNE, making it suitable for applications requiring prolonged interaction with biological membranes.
Comparison with Similar Compounds
Compound | Unique Features | Applications |
---|---|---|
This compound | Long carbon chain increases hydrophobicity | Protein labeling, drug delivery |
Acrylic Acid N-Hydroxysuccinimide Ester | Used primarily for polymer synthesis | Hydrogel formation |
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) icosanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H43NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-24(28)29-25-22(26)20-21-23(25)27/h2-21H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWQWMRGPQVJCNH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCC(=O)ON1C(=O)CCC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H43NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601292084 | |
Record name | 2,5-Dioxo-1-pyrrolidinyl eicosanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601292084 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
409.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69888-87-5 | |
Record name | 2,5-Dioxo-1-pyrrolidinyl eicosanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=69888-87-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,5-Dioxo-1-pyrrolidinyl eicosanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601292084 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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